6-Hexoxynaphthalene-2-carboxylic acid
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Overview
Description
6-Hexoxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids These compounds contain a naphthalene moiety with a carboxylic acid group attached to one of the ring carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hexoxynaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hexoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hexoxynaphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Hexoxynaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hexoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the hexoxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynaphthalene-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a hexoxy group.
2,6-Dicarboxynaphthalene: Contains two carboxylic acid groups on the naphthalene ring.
3,4-Dihydro-naphthalene-2-carboxylic acids: Differ in the saturation of the naphthalene ring and substitution patterns
Uniqueness
6-Hexoxynaphthalene-2-carboxylic acid is unique due to the presence of the hexoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-hexoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O3/c1-2-3-4-5-10-20-16-9-8-13-11-15(17(18)19)7-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3,(H,18,19) |
InChI Key |
QCEQBCRMCWRRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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